molecular formula C8H3ClF2N2 B11900860 4-Chloro-5,6-difluoroquinazoline

4-Chloro-5,6-difluoroquinazoline

Cat. No.: B11900860
M. Wt: 200.57 g/mol
InChI Key: JQJWIXYGROWZMT-UHFFFAOYSA-N
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Description

4-Chloro-5,6-difluoroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-difluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-5,6-difluoroaniline with formamide under acidic conditions to form the quinazoline ring . Another method involves the use of 4-chloro-5,6-difluorobenzonitrile as a starting material, which undergoes cyclization with ammonia or amines .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinazolines with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.
  • Biaryl compounds formed through coupling reactions.

Comparison with Similar Compounds

  • 4-Chloroquinazoline
  • 5,6-Difluoroquinazoline
  • 4-Chloro-5,7-difluoroquinazoline

Comparison: 4-Chloro-5,6-difluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds . For example, 4-Chloro-5,7-difluoroquinazoline has a different substitution pattern, which may result in different reactivity and biological properties .

Properties

Molecular Formula

C8H3ClF2N2

Molecular Weight

200.57 g/mol

IUPAC Name

4-chloro-5,6-difluoroquinazoline

InChI

InChI=1S/C8H3ClF2N2/c9-8-6-5(12-3-13-8)2-1-4(10)7(6)11/h1-3H

InChI Key

JQJWIXYGROWZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CN=C2Cl)F)F

Origin of Product

United States

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